molecular formula C18H18FN3OS B2794324 2-((4-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine CAS No. 422532-94-3

2-((4-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine

Cat. No.: B2794324
CAS No.: 422532-94-3
M. Wt: 343.42
InChI Key: IVKFSOLTNUCDOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine is a synthetic quinazoline derivative supplied For Research Use Only. This compound is designed for scientific investigation and is not intended for diagnostic or therapeutic applications. The quinazoline molecular scaffold is recognized as a privileged structure in medicinal chemistry and is found in numerous biologically active molecules . Specifically, sulfur-substituted quinazolines, such as this compound, are of significant interest in early-stage drug discovery for their potential as protein kinase inhibitors, which are a major target in oncology research for the treatment of cancers like non-small cell lung cancer . Furthermore, research indicates that sulfur-substituted quinazolines show promise as potential antibacterial or antimicrobial agents , opening avenues for infectious disease research . The mechanism of action for quinazoline derivatives often involves the targeted inhibition of key cellular signaling pathways, such as those mediated by the epidermal growth factor receptor (EGFR) . While the specific pharmacological profile and spectral data for this compound require further experimental characterization, researchers can anticipate standard analytical techniques to be applicable. Related compounds are typically characterized using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) . The structural core of this chemical reagent invites exploration into structure-activity relationships, making it a valuable building block for researchers in chemical biology and pharmaceutical development.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-N-(2-methoxyethyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3OS/c1-23-11-10-20-17-15-4-2-3-5-16(15)21-18(22-17)24-12-13-6-8-14(19)9-7-13/h2-9H,10-12H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKFSOLTNUCDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC(=NC2=CC=CC=C21)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural and Functional Differences

  • Thioether vs. Thioethers may also enhance metabolic stability relative to ethers or amines .
  • Methoxyethyl vs. Bulky Amines : The N-(2-methoxyethyl) group balances hydrophilicity and steric effects, whereas bulkier substituents (e.g., pyrrolidinylbutyl in ) may hinder membrane permeability despite stronger binding.
  • Fluorine Positioning : The 4-fluorobenzyl group in the target compound optimizes electronic and steric effects, whereas 6- or 7-fluoro substitutions (e.g., ) alter quinazoline ring electronics and target engagement.

Pharmacological and Computational Insights

  • Kinase Inhibition: Compounds like 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine exhibit nanomolar CDC2-like kinase inhibition, suggesting the target compound may share this mechanism .
  • 3D-QSAR Models : Morpholinyl-substituted quinazolines (e.g., ) highlight the importance of electron-donating groups at position 2 for activity, supporting the target’s 4-fluorobenzylthio design .
  • Selectivity : Fluorine substitution reduces off-target interactions, as seen in N-(4-fluorobenzyl) derivatives .

Q & A

Q. What are the key synthetic routes and optimization strategies for 2-((4-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine?

Synthesis typically involves multi-step organic reactions, including nucleophilic substitution and cross-coupling. For example:

  • Step 1 : Substitution at the quinazoline C4 position with 2-methoxyethylamine under basic conditions (e.g., Hunig’s base) in DMF .
  • Step 2 : Thioether formation at C2 using 4-fluorobenzyl mercaptan via SNAr (nucleophilic aromatic substitution) under controlled temperature (60–80°C) .
  • Optimization : Microwave-assisted Suzuki coupling (e.g., palladium catalysts) can enhance yield and reduce reaction time for aryl substitutions .

Q. Table 1: Reaction Optimization Parameters

ParameterTypical ConditionsImpact on Yield/Purity
Temperature60–150°C (microwave-assisted)Higher yields at 150°C
CatalystPd(PPh3)4>95% purity via LCMS
SolventDMF or ethanolEthanol reduces side products

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirm regiochemistry of substitutions (e.g., δ 8.5–9.0 ppm for quinazoline protons) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ expected m/z: ~410–430) .
  • X-ray Crystallography : Resolve intramolecular interactions (e.g., C–H⋯S hydrogen bonds in thiadiazole analogs) .
  • Purity Analysis : LCMS with trifluoroacetic acid modifiers to achieve >95% purity .

Q. What preliminary biological assays are used to evaluate its therapeutic potential?

  • Enzyme Inhibition : Kinase inhibition assays (e.g., CLK1/CDC2-like kinases) using radiometric or fluorescence-based methods .
  • Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (MIC values <10 µg/mL indicate potency) .
  • Cytotoxicity : MTT assays on cancer cell lines (IC50 <1 µM suggests anticancer potential) .

Advanced Research Questions

Q. How do structural modifications influence target binding and selectivity?

SAR studies reveal:

  • C2 Thioether : 4-Fluorobenzyl enhances lipophilicity and kinase binding (ΔpIC50 = 1.2 vs. non-fluorinated analogs) .
  • N-Substituents : 2-Methoxyethyl improves solubility (logP reduction by ~0.5) without compromising CLK1 inhibition .

Q. Table 2: Substituent Effects on CLK1 Inhibition

Substituent at C6HD Score (Docking)IC50 (nM)
Morpholinopropoxy-7.412.3
Methylpiperidinyl-7.68.7
Methoxyethylpiperidinyl-7.310.5
Data adapted from computational docking and enzymatic assays

Q. What computational methods are used to predict mechanism and off-target effects?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to assess binding to CLK1 (PDB: 3NTH) .
  • QSAR Modeling : 2D descriptors (e.g., topological polar surface area) correlate with blood-brain barrier permeability .
  • MD Simulations : 100-ns trajectories reveal stable binding of the thioether group to kinase hydrophobic pockets .

Q. How can contradictory bioactivity data across studies be resolved?

  • Assay Variability : Standardize cell lines (e.g., HCT116 vs. HEK293) and ATP concentrations in kinase assays .
  • Metabolic Stability : Compare hepatic microsomal degradation rates (e.g., t1/2 >60 min in human vs. <30 min in murine) .
  • Crystallographic Validation : Resolve false positives by co-crystallizing the compound with target enzymes .

Q. What strategies improve metabolic stability without reducing potency?

  • Deuteriation : Replace labile hydrogens (e.g., methoxyethyl group) to extend t1/2 .
  • Prodrug Design : Phosphorylate the quinazoline core for targeted release in hypoxic tumor microenvironments .
  • Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies .

Q. How does the compound interact with off-target proteins?

  • SPR Analysis : Screen against >100 kinases; <5% cross-reactivity with VEGFR2 or EGFR .
  • Thermal Shift Assays : ΔTm <2°C for non-targets indicates high selectivity .
  • CRISPR-Cas9 Knockout : Validate CLK1-specific cytotoxicity in gene-edited cell lines .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Purification : Replace silica column chromatography with recrystallization (ethanol/water) for >90% recovery .
  • Toxic Byproducts : Monitor genotoxic nitrosamines via LC-MS/MS during thioether formation .
  • Process Automation : Flow chemistry reduces variability in Suzuki coupling steps .

Q. How can resistance mechanisms to the compound be overcome?

  • Combination Therapy : Synergize with paclitaxel (CI <0.7 in ovarian cancer models) .
  • Mutation Analysis : E255K mutation in CLK1 reduces binding; design analogs with bulkier C6 substituents .
  • Epigenetic Modulation : Co-treatment with HDAC inhibitors restores sensitivity in resistant cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.